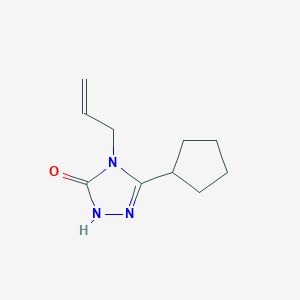
3-cyclopentyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Catalytic Applications
Triazole derivatives are synthesized through various methods, including ruthenium-catalyzed 1,3-dipolar cycloadditions and palladium-catalyzed oxidative cyclizations. These methods offer a pathway for creating triazole derivatives with diverse substituents, showcasing their versatility in organic synthesis. For instance, ruthenium-catalyzed cycloadditions have been utilized for the efficient production of 1,4,5-trisubstituted-1,2,3-triazoles, indicating the potential for synthesizing compounds similar to 3-cyclopentyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one with high regioselectivity and yield (Zhang, C., Zhang, X., & Qing, F., 2008). Additionally, palladium-catalyzed reactions offer a route for the synthesis of heterocyclic derivatives, potentially applicable for creating complex structures based on the triazole core (Bacchi, A., Costa, M., Della Ca’, N., Gabriele, B., Salerno, G., & Cassoni, S., 2005).
Fluorescent Properties and Material Science Applications
Certain triazole derivatives exhibit fluorescent properties, making them suitable for material science applications, such as in the development of fluorescent probes or materials. For example, the synthesis of novel 4-acetyl-5-methyl-1,2,3-triazoles demonstrated dual emission in chloroform solvent, suggesting their potential use in fluorescence-based sensors and optical materials (Kamalraj, V., Senthil, S., & Kannan, P., 2008).
Antimicrobial Activity
Triazole derivatives are also explored for their antimicrobial properties. The synthesis and characterization of substituted 1,2,3-triazoles have shown that these compounds exhibit antimicrobial activity, which could be leveraged in the development of new antimicrobial agents (Holla, B. S., Mahalinga, M., Karthikeyan, M. S., Poojary, B., Akberali, P. M., & Kumari, N. S., 2005).
properties
IUPAC Name |
3-cyclopentyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGFVVMVIGORNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2565205.png)
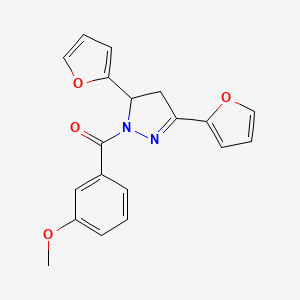

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate](/img/structure/B2565210.png)
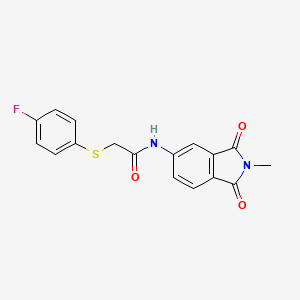
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2565214.png)
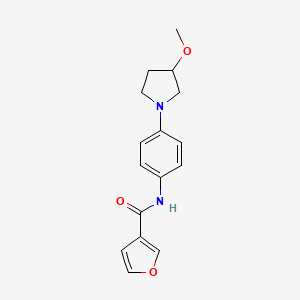
![N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2565216.png)
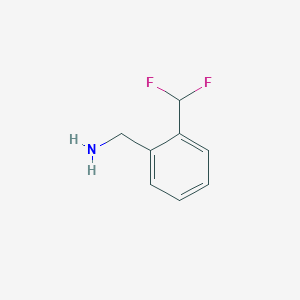

![(3R,5R)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2565223.png)

![N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide](/img/no-structure.png)